(Dimethylamino)(5-methyl-2-furyl)acetonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-(5-methylfuran-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNIHHSWBRVGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)(5-methyl-2-furyl)acetonitrile typically involves the reaction of 5-methyl-2-furylacetonitrile with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)(5-methyl-2-furyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemical Properties and Structure
(Dimethylamino)(5-methyl-2-furyl)acetonitrile is characterized by its dimethylamino group and a furan ring, which contribute to its unique chemical reactivity and biological interactions. The molecular structure allows for diverse interactions, making it suitable for various applications.
Chemistry
- Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure enables reactions such as nucleophilic substitutions and coupling reactions.
- Fluorescent Probes : Due to its aromatic nature, it can be utilized as a fluorescent probe in chemical sensing and imaging applications.
Biology
- Anticancer Research : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Biological Interactions : The compound can interact with biomolecules, potentially influencing cellular pathways associated with tumor growth.
Industry
- Material Science : The compound is explored for use in developing organic semiconductors and photovoltaic materials due to its conjugated system, which enhances electronic properties.
- Pharmaceutical Development : Ongoing research investigates its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Case Studies
| Study | Findings | Cell Lines Used |
|---|---|---|
| Saha et al. (2021) | Identified cytotoxic effects on liver and lung cancer cells | Hep G2 (liver), A549 (lung adenocarcinoma) |
| Hakkola et al. (1998) | Evaluated metabolism leading to bioactive metabolites | Various tissues including liver and lung |
| Recent Advances in Remediation (2020) | Highlighted mutagenic properties post-bioremediation | Soil extracts from contaminated sites |
Mechanism of Action
The mechanism of action of (Dimethylamino)(5-methyl-2-furyl)acetonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and the furan ring play crucial roles in its reactivity and binding affinity . These interactions can modulate various biochemical processes, making it a valuable compound in research .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related acetonitrile derivatives, focusing on substituents, physicochemical properties, and reactivity:
Key Observations :
- Crystallinity: Compounds like 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit strong crystalline packing due to weak C–H···π interactions, whereas the target compound’s packing behavior remains unreported .
- Reactivity: The dimethylamino group in 2-(dimethylamino)acetonitrile facilitates coordination with boron in frustrated Lewis pair systems, as seen in . The target compound’s furyl group may sterically hinder such interactions .
Biological Activity
(Dimethylamino)(5-methyl-2-furyl)acetonitrile, a compound featuring a dimethylamino group and a 5-methyl-2-furyl moiety, has gained attention in pharmaceutical chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a promising candidate for further biological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Notably, it has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in bacterial metabolic pathways. Molecular docking studies suggest that it binds effectively to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively .
Structure-Activity Relationships (SAR)
The exploration of SAR for related compounds indicates that modifications in the molecular structure can significantly influence biological activity. For instance, the introduction of different substituents on the furan ring or variations in the dimethylamino group can enhance or reduce antimicrobial efficacy . This highlights the importance of structural optimization in drug development.
Case Studies
In a recent study, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that certain modifications led to increased potency against resistant bacterial strains . This underscores the potential for developing novel antimicrobial agents based on this compound.
Q & A
Q. What are the recommended synthetic pathways for (Dimethylamino)(5-methyl-2-furyl)acetonitrile, and how can reaction yields be optimized?
Methodological Answer:
- Step 1: Start with precursor optimization. For example, use 5-methylfurfural derivatives as starting materials, leveraging acetonitrile-based nucleophilic substitution reactions under anhydrous conditions (see acetonitrile purification protocols in ).
- Step 2: Employ computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation .
- Step 3: Optimize solvent systems. Acetonitrile’s polarity and low viscosity make it suitable for reactions requiring high dielectric constants, but alternatives like DMF may be considered for solubility challenges ().
- Step 4: Monitor reaction progress using HPLC or TLC with UV visualization (254 nm) as described in .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Step 1: Conduct accelerated stability studies by exposing the compound to temperatures (e.g., –20°C, 4°C, 25°C) and humidity levels (40–80% RH) over 1–6 months ().
- Step 2: Use FT-IR spectroscopy to detect hydrolytic degradation (e.g., loss of nitrile peak at ~2250 cm⁻¹) ().
- Step 3: Validate stability via LC-MS to identify decomposition byproducts ().
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
Methodological Answer:
- Step 1: Apply density functional theory (DFT) to model competing pathways (e.g., nucleophilic vs. radical mechanisms) and calculate activation energies .
- Step 2: Validate computational predictions with kinetic isotope effects (KIEs) or substituent-dependent rate studies ().
- Step 3: Use machine learning algorithms to analyze experimental/computational data discrepancies, refining reaction parameters iteratively .
Q. What factorial design strategies are optimal for screening reaction conditions (e.g., catalysts, solvents) for derivative synthesis?
Methodological Answer:
- Step 1: Design a 2^k factorial experiment (k = variables like temperature, catalyst loading, solvent ratio) to identify significant factors ().
- Step 2: Use response surface methodology (RSM) to model non-linear interactions and predict optimal conditions (e.g., 60°C, 5 mol% catalyst, acetonitrile/THF 3:1) .
- Step 3: Validate with a confirmatory run and statistical analysis (ANOVA, p < 0.05) ().
Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- Step 1: Re-examine sample purity via GC-MS or elemental analysis to rule out impurities ().
- Step 2: Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the dimethylamino group) ().
- Step 3: Compare experimental data with simulated spectra from software like ACD/Labs or Gaussian ().
Q. What safety protocols are critical for handling this compound in advanced synthesis workflows?
Methodological Answer:
- Step 1: Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE protocols) as per .
- Step 2: Monitor airborne nitrile levels with OSHA-approved sensors (threshold limit: 20 ppm).
- Step 3: Implement waste segregation protocols for acetonitrile-containing residues ().
Contradiction Analysis & Advanced Methodologies
Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Step 1: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability ().
- Step 2: Use meta-analysis tools to quantify heterogeneity across studies (e.g., Cochrane’s Q test) ().
- Step 3: Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) ().
Q. What strategies integrate heterogeneous catalysis data with computational predictions for scaled-up synthesis?
Methodological Answer:
- Step 1: Screen catalysts (e.g., Pd/C, zeolites) using high-throughput experimentation (HTE) platforms ().
- Step 2: Apply microkinetic modeling to bridge DFT results with experimental turnover frequencies (TOFs) .
- Step 3: Optimize reactor design (e.g., continuous-flow systems) using CRDC subclass RDF2050112 guidelines ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
